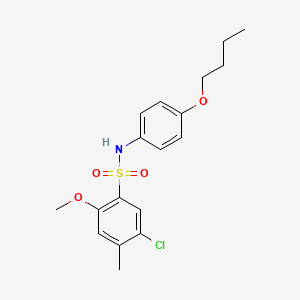

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C18H22ClNO4S |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H22ClNO4S/c1-4-5-10-24-15-8-6-14(7-9-15)20-25(21,22)18-12-16(19)13(2)11-17(18)23-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |

InChI Key |

GNPRNLNIWHVLAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nucleophilic Substitution: The reaction between N-(4-hydroxyphenyl)acetamide and 1-bromobutane in the presence of a strong base like sodium hydroxide to form N-(4-butoxyphenyl)acetamide.

Chlorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antibacterial agent . Additionally, the presence of other functional groups can modulate its binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points ranging from 237–279°C, influenced by substituents (e.g., trifluoromethyl groups elevate melting points due to enhanced crystallinity). The target compound’s butoxyphenyl group may reduce melting points compared to shorter-chain analogs, improving solubility in organic solvents .

Biological Activity

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible applications, supported by relevant research findings and comparative analyses with structurally similar compounds.

Molecular Characteristics

- Molecular Formula : C18H22ClNO4S

- Molecular Weight : 383.9 g/mol

- Functional Groups : Sulfonamide, chloro, methoxy, and butoxy groups.

The presence of these functional groups contributes to the compound's unique biological properties, particularly its lipophilicity, which may enhance its membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit antimicrobial activity. This compound is hypothesized to possess similar properties based on structural analogies. Compounds with related structures have shown the ability to inhibit bacterial growth by interfering with folate synthesis pathways, a common mechanism of action for sulfonamides.

Enzyme Interaction

This compound may interact with various enzymes involved in metabolic pathways. For instance, it is suggested that it could activate phospholipase C, influencing signaling pathways relevant to cell proliferation and apoptosis. Such interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-cyanophenyl)-2-[1-propyl-2-benzimidazolyl]thio]propanamide | Contains a cyanophenyl group | Different biological activity due to the cyanide group |

| N-(2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide | Methyl groups on the aromatic ring | Differences in lipophilicity and reactivity |

| N-(4-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide | Lacks butoxy substituent | May exhibit different solubility and bioavailability |

Compared to these compounds, the butoxy substituent in this compound enhances its lipophilicity, which could improve its bioavailability and efficacy.

Synthesis and Evaluation of Biological Activity

In a study focusing on thiosemicarbazone derivatives, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies revealed that modifications in the substituents significantly influenced their biological activities, suggesting that further exploration of this compound could yield promising results in anticancer therapies .

In Vivo Studies

Preliminary in vivo studies on similar sulfonamide compounds have shown promising results in terms of tolerability and efficacy against tumors. For example, certain thiosemicarbazone analogues demonstrated low cytotoxicity towards normal cells while effectively inhibiting cancer cell invasion. These findings highlight the potential of this compound as a candidate for further therapeutic development .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide be optimized for reproducibility in academic settings?

- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding amine intermediate. Key steps include:

- Reagent Selection : Use 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 4-butoxyaniline under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Yield Optimization : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products like disulfonylation .

Q. What spectroscopic techniques are most reliable for characterizing this sulfonamide?

- Methodological Answer :

- NMR : Confirm structure using H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and C NMR (sulfonamide carbonyl at ~170 ppm) .

- IR : Identify sulfonamide S=O stretches at 1150–1350 cm and N–H bend at ~1550 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] with <2 ppm error .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., A2780 ovarian, HCT-116 colon) using MTT assays. IC values <10 μM suggest therapeutic potential .

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXTL for refinement; validate with R-factor (<5%) and residual electron density maps .

- Discrepancy Analysis : Compare torsion angles (e.g., C–S–N–C dihedral) with similar sulfonamides in the Cambridge Structural Database (CSD) to identify steric strain or packing effects .

Q. What strategies address conflicting biological activity data in different cell lines?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) to confirm IC trends.

- Mechanistic Profiling : Use flow cytometry (cell cycle: G2/M arrest) and Annexin V/PI staining (apoptosis) to differentiate cytostatic vs. cytotoxic effects .

- Target Identification : Perform kinase inhibition panels or thermal shift assays to identify binding partners (e.g., tubulin or topoisomerase II) .

Q. How can computational modeling guide SAR studies for sulfonamide derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with hypothetical targets (e.g., carbonic anhydrase IX). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R > 0.7) .

Q. What advanced analytical methods resolve impurities in scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.